molecular formula C12H15IS B8494380 1-(Cyclopentylthio)-3-iodo-5-methylbenzene

1-(Cyclopentylthio)-3-iodo-5-methylbenzene

Cat. No.: B8494380
M. Wt: 318.22 g/mol
InChI Key: HETGBHLOQKRAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopentylthio)-3-iodo-5-methylbenzene is a useful research compound. Its molecular formula is C12H15IS and its molecular weight is 318.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15IS

Molecular Weight

318.22 g/mol

IUPAC Name

1-cyclopentylsulfanyl-3-iodo-5-methylbenzene

InChI

InChI=1S/C12H15IS/c1-9-6-10(13)8-12(7-9)14-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3

InChI Key

HETGBHLOQKRAIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)I)SC2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1,3-diiodo-5-methylbenzene (2.00 g), tris(dibenzylideneacetone)dipalladium (0) (20 mg), bis(diphenylphosphino)ferrocene (22 mg), triethylamine (1.5 ml) and 1-methyl-2-pyrrolidinone (3 ml) were stirred at to 20° under nitrogen for 1 h. Cyclopentanethiol (0.15 ml) was added and the mixture was heated to 60° for 18 h. The mixtue was cooled to 20° and was treated with phosphate buffer solution (pH 6.5) and water. The mixture was extracted with EtOAc and the extract dried (Na2SO4). Solvent evaporation in vacuo gave a residue which was purified by Flashmaster™ chromatography (silica, 70 g). Elution with cyclohexane gave the title compound (444 mg). LCMS RT=4.21 min.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
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20 mg
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catalyst
Reaction Step One
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22 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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